5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
“5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, an ethyl group, a fluoro-methylphenyl group, and a carboxamide group attached to the pyrazole ring. Compounds like this are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the amino group: This step may involve the nitration of the pyrazole ring followed by reduction to introduce the amino group.
Attachment of the ethyl group: This can be done through alkylation reactions using ethyl halides.
Attachment of the fluoro-methylphenyl group:
Formation of the carboxamide group: This can be achieved through the reaction of the pyrazole derivative with an appropriate amine and a carboxylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or the fluoro group to a hydrogen atom.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Nitroso or nitro derivatives.
Reduction products: Amines or de-fluorinated derivatives.
Substitution products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Binding: It can be used to study protein-ligand interactions.
Medicine
Drug Development:
Diagnostics: Use in the development of diagnostic agents for imaging or biomarker detection.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Applications in the synthesis of new polymers with desired properties.
Mechanism of Action
The mechanism of action of “5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but lacks the fluoro group.
5-amino-1-ethyl-N-(3-chloro-4-methylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but has a chloro group instead of a fluoro group.
5-amino-1-ethyl-N-(3-fluoro-4-ethylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
The presence of the fluoro group in “5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide” can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c1-3-18-12(15)7-11(17-18)13(19)16-9-5-4-8(2)10(14)6-9/h4-7H,3,15H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBRHJDECFOKSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC(=C(C=C2)C)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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